NUM1 is primarily studied in the model organism Saccharomyces cerevisiae (baker's yeast). It is classified within the category of cytoskeletal proteins due to its role in maintaining cellular structure and function. The protein's interactions with mitochondrial membranes and the plasma membrane highlight its importance in cellular compartmentalization and energy metabolism.
The synthesis of NUM1 protein involves transcription from the NUM1 gene followed by translation into a polypeptide chain at ribosomes. The process can be summarized as follows:
The synthesis can be influenced by various factors such as nutrient availability and stress conditions. For example, studies have shown that NUM1 expression can be upregulated under certain stress conditions, which may enhance mitochondrial anchoring to maintain cellular energy levels.
NUM1 has a complex structure characterized by multiple functional domains:
Crystallographic studies and molecular modeling have provided insights into the spatial arrangement of these domains, revealing how they contribute to the protein's function in mitochondrial tethering. The coiled-coil domain is particularly important for forming stable interactions with both mitochondria and the plasma membrane.
NUM1 participates in several biochemical interactions that are crucial for its function:
Experimental assays have demonstrated that deletion of the NUM1 gene leads to significant defects in mitochondrial positioning and movement, underscoring its role in facilitating these interactions.
The mechanism by which NUM1 exerts its effects involves several steps:
Studies involving fluorescence microscopy have shown that NUM1 localization at the cell cortex correlates with mitochondrial positioning, providing visual evidence of its role in this process.
NUM1 exhibits characteristics typical of large cytoskeletal proteins:
The chemical properties include:
Relevant analyses indicate that mutations within key domains can disrupt its function and stability.
NUM1 protein has significant implications in various fields of research:
Research on NUM1 continues to uncover new insights into its roles within cellular processes, making it a valuable subject for further study in both basic and applied sciences.
NUM1 (NUclear Migration 1) was initially identified in Saccharomyces cerevisiae through genetic screens for mutants defective in nuclear migration. Early studies revealed that deletion of NUM1 (systematic name YDR150W) caused failures in positioning the mitotic spindle and nuclei during cell division [1] [5]. The gene was named NUM1 to reflect its role in nuclear migration and later found to encode a 2748-amino-acid protein (molecular weight ≈312.9 kDa) with an isoelectric point of 5.07 [1]. The alternative alias PAC12 emerged from studies linking NUM1 to cytoplasmic microtubule anchoring [1]. Key discoveries in the 2000s expanded its functional characterization beyond nuclear positioning to include mitochondrial tethering and inheritance [2] [3].
NUM1 exhibits a highly restricted phylogenetic distribution, primarily limited to Ascomycota fungi (e.g., S. cerevisiae and related yeasts). No direct orthologs exist in mammals, plants, or protists, though functional analogs occur in higher eukaryotes [4] [8]. Its domain architecture—coiled-coil (CC), pleckstrin homology (PH), and EF-hand motifs—is evolutionarily conserved among fungi, suggesting conserved roles in membrane tethering [3] [9]. Comparative genomics indicates NUM1 emerged early in fungal evolution but was secondarily lost in several lineages, correlating with adaptations in organelle dynamics [4] [8].
Table 1: Domain Architecture of NUM1 Protein
Domain | Position (aa) | Function | Binding Partners |
---|---|---|---|
Coiled-Coil (CC) | 97–294 | Mitochondrial tethering | Cardiolipin, Mdm36, Dynein |
EF-hand | 355–436 | Calcium sensing | Dynein regulators |
64-aa Repeats | 500–1,800 | Structural scaffolding | Scs2 (ER tether) |
PH Domain | 2,400–2,748 | Plasma membrane anchoring | PI(4,5)P₂ |
NUM1 serves as a multifunctional scaffold coordinating three critical processes:
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